molecular formula C6H4F3N B1293922 2,3,4-Trifluoroaniline CAS No. 3862-73-5

2,3,4-Trifluoroaniline

Cat. No. B1293922
CAS RN: 3862-73-5
M. Wt: 147.1 g/mol
InChI Key: WRDGNXCXTDDYBZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated amino acids, as described in the first paper, involves a multi-step process starting from a trifluoromethylated precursor. This process includes the formation of a chiral oxazoline, followed by oxidative rearrangement to a dihydro-2H-oxazinone, and subsequent hydrogenation and hydrolysis steps . Although this synthesis is specific to fluorinated amino acids, similar strategies could potentially be adapted for the synthesis of 2,3,4-Trifluoroaniline by starting with an appropriate trifluoromethylated precursor and modifying the functional groups accordingly.

Molecular Structure Analysis

The second paper provides a comprehensive analysis of the molecular structure of 3,4-difluoroaniline using both experimental techniques and theoretical calculations . While this molecule differs from 2,3,4-Trifluoroaniline by one fluorine atom, the methods used, such as FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy, along with DFT calculations, could be applied to determine the molecular structure of 2,3,4-Trifluoroaniline. These techniques would help in understanding the electronic characteristics, vibrational spectra, and molecular geometry of the compound.

Chemical Reactions Analysis

The third paper discusses the synthesis of various biologically active compounds from 3,4-difluoroaniline, including local anesthetic derivatives . The reactions involve the interaction of difluoroaniline with chloroacetyl chloride and cyclopentenylation to introduce additional functional groups. This indicates that 2,3,4-Trifluoroaniline could also serve as a starting material for synthesizing a range of derivatives with potential biological activity, following similar reaction pathways.

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of 2,3,4-Trifluoroaniline, they do provide insights into the properties of related fluorinated compounds. For instance, the spectroscopic studies in the second paper reveal the impact of fluorine substitution on the physicochemical properties of aniline derivatives . The fourth paper discusses the polyfluorination of carbohydrates and its effects on their physical and biological properties . These studies suggest that the introduction of fluorine atoms can significantly alter the properties of organic molecules, which would also be true for 2,3,4-Trifluoroaniline.

Scientific Research Applications

Application 1: Aerobic Treatment of 2,3,4-Trifluoroaniline

  • Summary of Application: This research focused on the effects of three seeding sources on treatment performances of 2,3,4-Trifluoroaniline (2,3,4-TFA) during start-up and shock, as well as the acclimated strategy .
  • Methods of Application: After 246–323 days of acclimation in a stepwise feeding according to the inhibition degree, three sequencing batch reactors (SBRs) successfully achieved efficient removal, i.e., 300.00 mg/L of 2,3,4-TFA, with over 95.00% of degradation efficiency and 60.00–80.00% of defluorination rates .
  • Results or Outcomes: The sludge obtained from the fluorizated hydrocarbon wastewater treatment plant (FHS) without prior exposure to fluoroaniline was determined to be optimal, based on the observed shortest start-up time of 246 days, the highest defluorination rate of 70.00–80.00%, the fastest recovery time of 7 days after shock, and the highest microbial diversity with nine dominant bacterial groups .

Application 2: Preparation of Diethyl 2-(2,3,4-Trifluoro)-Phenylaminomethylene Malonate

  • Summary of Application: 2,3,4-Trifluoroaniline was used in the preparation of diethyl 2-(2,3,4-trifluoro)-phenylaminomethylene malonate .
  • Methods of Application: The specific methods of application or experimental procedures were not provided in the source .
  • Results or Outcomes: The specific results or outcomes were not provided in the source .

Application 3: Synthesis of Liquid Crystal Compounds

  • Summary of Application: 2,3,4-Trifluoroaniline is used as a raw material to synthesize multiple 2,3,4-trifluoro diphenylacetylene liquid crystal compounds .
  • Methods of Application: The specific methods of application or experimental procedures were not provided in the source .
  • Results or Outcomes: The specific results or outcomes were not provided in the source .

Application 4: Pesticide Intermediate

  • Summary of Application: The intermediate 2,3,4-trifluoronitrobenzene of 2,3,4-trifluoroaniline is well applied in the pesticide field .
  • Methods of Application: By its derivative synthetic N-acyl group-N-(2,3,4-trifluoro-benzene amido) propionic acid ester compound, wheat hypochnus and melon gray mold have been reached to the prevention effect more than 70% .
  • Results or Outcomes: The drug effect of individual compound is suitable with derosal .

Application 5: Synthesis of Comprecin

  • Summary of Application: 2,3,4-Trifluoroaniline can be used for synthetic Comprecin as lomefloxacin, norfloxicin, levofloxacin, Ofloxacine USP 23 etc .
  • Methods of Application: The specific methods of application or experimental procedures were not provided in the source .
  • Results or Outcomes: This class medicine has hypotoxicity, duration of efficacy is long, side effect is little, making its application very extensive .

Application 6: Synthesis of 1-(2-Naphthyl)-3-(2,3,4-Trifluoroanilino)-1-Propanone

  • Summary of Application: 2,3,4-Trifluoroaniline can be used in the synthesis of 1-(2-Naphthyl)-3-(2,3,4-Trifluoroanilino)-1-Propanone .
  • Methods of Application: The specific methods of application or experimental procedures were not provided in the source .
  • Results or Outcomes: The specific results or outcomes were not provided in the source .

Application 7: Synthesis of 1-(4-Methoxyphenyl)-3-(2,3,4-Trifluoroanilino)-1-Propanone

  • Summary of Application: 2,3,4-Trifluoroaniline can be used in the synthesis of 1-(4-Methoxyphenyl)-3-(2,3,4-Trifluoroanilino)-1-Propanone .
  • Methods of Application: The specific methods of application or experimental procedures were not provided in the source .
  • Results or Outcomes: The specific results or outcomes were not provided in the source .

Safety And Hazards

2,3,4-Trifluoroaniline is considered hazardous. It is combustible and can cause skin irritation and serious eye damage . It may cause drowsiness or dizziness and may cause damage to organs through prolonged or repeated exposure . It is harmful if swallowed or in contact with skin .

properties

IUPAC Name

2,3,4-trifluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3N/c7-3-1-2-4(10)6(9)5(3)8/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDGNXCXTDDYBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60959469
Record name 2,3,4-Trifluoroaniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4-Trifluoroaniline

CAS RN

3862-73-5
Record name 2,3,4-Trifluoroaniline
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 2,3,4-trifluoro-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,4-Trifluoroaniline
Source EPA DSSTox
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Record name 2,3,4-trifluoroaniline
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Record name 2,3,4-Trifluoroaniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
105
Citations
ZQ Zhao, XL Shen, TC Zheng, G Abbas, R Fan… - Water, Air, & Soil …, 2019 - Springer
Contamination with fluoroaromatics (FAs), particularly polyfluorinated aniline, is becoming a serious environmental problem worldwide. To shorten the start-up time, and increase the …
Number of citations: 4 link.springer.com
AS Parveen, P Thirukumaran… - Polymers for advanced …, 2014 - Wiley Online Library
Fluorinated monomers containing a benzoxazine moiety have been synthesized successfully by preparing the benzoxazines from fluorinated amines (4‐fluoroaniline, 2,4‐difluoroaniline…
Number of citations: 29 onlinelibrary.wiley.com
S Cheng, S Zhu, Y Wu, R Chen, Z Yu… - Chemical Engineering …, 2009 - Taylor & Francis
Lomefloxacin ethyl ester was prepared from 2,3,4-trifluoroaniline in ionic liquid in a one-pot procedure by condensation with EMME (ethoxymethylenemalonic diethyl ester), cyclization, …
Number of citations: 2 www.tandfonline.com
S Van Brandt, FJR Rombouts… - European Journal of …, 2012 - Wiley Online Library
A simple and scalable procedure to introduce alcohols selectively at the 3‐position of 3,4,5‐trifluoroaniline is described. The procedure uses powdered NaOH as base and catalytic 15‐…
W Minghua, J Mugeng - Journal of Nanjing Agricultural University, 2004 - europepmc.org
2, 3, 4-trifluoroaniline was prepared by the method of diazotisation-fluoration and halogen exchange. It was reacteci with a-bromopropionate to get N-(2, 3, 4-trifIuoroanilino) propionate. …
Number of citations: 0 europepmc.org
O Mangold, A Heidebrecht, M Mehring - Physical Review A, 2004 - APS
The optimized version of the Deutsch-Jozsa algorithm proposed by Collins et al. was implemented using the three F 19 nuclear spins of 2, 3, 4-trifluoroaniline as qubits. To emulate the …
Number of citations: 25 journals.aps.org
JH Yoon, JY Lee, J Lee, YS Shin, S Jeon… - Bioorganic & Medicinal …, 2019 - Elsevier
3-Acyl-2-phenylamino-1,4-dihydroquinolin-4(1H)-one derivatives were synthesized and evaluated to show high anti-MERS-CoV inhibitory activities. Among them, 6,8-difluoro-3-…
Number of citations: 9 www.sciencedirect.com
L Lou, A Tagaya, Y Ide, Y Koike… - Journal of Polymer …, 2012 - Wiley Online Library
Copolymers of methyl methacrylate (MMA) with 2,3,4‐ and 2,4,6‐trifluorophenyl maleimides (TFPMIs) were synthesized by a free radical initiator, azobisisobutyronitrile, in 1,4‐dioxane …
Number of citations: 20 onlinelibrary.wiley.com
ZQ Zhao, TC Zheng, WJ Zhang, XL Shen, L Lv, YM Li - Biodegradation, 2019 - Springer
The interest of fluoroanilines in the environment is due to their extensive applications in industry and their low natural biodegradability. A pure bacterial strain capable of degrading 3-…
Number of citations: 4 link.springer.com
ALP Jerez, NL Robles - Journal of Fluorine Chemistry, 2018 - Elsevier
The study of substitution effects on the structural and vibrational properties of a series of recently reported mono fluoro-substituted sulfinylanilines proceeds a step forward with the …
Number of citations: 2 www.sciencedirect.com

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